molecular formula C20H17FN2OS B11333136 4-[(4-fluorobenzyl)sulfanyl]-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(4-fluorobenzyl)sulfanyl]-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11333136
M. Wt: 352.4 g/mol
InChI Key: KLDIGOUNMFQMCC-UHFFFAOYSA-N
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Description

4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a sulfanyl group, and a cyclopenta[d]pyrimidin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the fluorophenyl ring.

Scientific Research Applications

4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[d]pyrimidin-2-one derivatives with different substituents on the phenyl and sulfanyl groups. These compounds may share some chemical properties but differ in their biological activity and applications.

Uniqueness

What sets 4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H17FN2OS

Molecular Weight

352.4 g/mol

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C20H17FN2OS/c21-15-11-9-14(10-12-15)13-25-19-17-7-4-8-18(17)23(20(24)22-19)16-5-2-1-3-6-16/h1-3,5-6,9-12H,4,7-8,13H2

InChI Key

KLDIGOUNMFQMCC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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